molecular formula C23H20N4O2S B5240008 1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether

1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether

Cat. No.: B5240008
M. Wt: 416.5 g/mol
InChI Key: UGNBTAZJBYSGRS-UHFFFAOYSA-N
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Description

1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazino ring fused with a benzoxazepine ring and an ethylsulfanyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazino Ring: The triazino ring can be synthesized by the condensation of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.

    Formation of the Benzoxazepine Ring: The benzoxazepine ring can be constructed by cyclization reactions involving ortho-aminophenols and suitable electrophiles.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.

    Final Coupling: The final step involves the coupling of the triazino-benzoxazepine intermediate with 2-naphthyl methyl ether under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazino ring can be reduced under catalytic hydrogenation conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether can be compared with other similar compounds, such as:

  • 1-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl ethyl ether
  • 1-(3-ethylsulfanyl-6-methyl-6H-[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7-yl)propan-1-one

Uniqueness:

  • The presence of the ethylsulfanyl group and the specific substitution pattern on the triazino-benzoxazepine ring contribute to its unique chemical properties and reactivity.
  • The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule for scientific research and industrial applications.

Properties

IUPAC Name

3-ethylsulfanyl-6-(2-methoxynaphthalen-1-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-3-30-23-25-22-20(26-27-23)16-10-6-7-11-17(16)24-21(29-22)19-15-9-5-4-8-14(15)12-13-18(19)28-2/h4-13,21,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNBTAZJBYSGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC5=CC=CC=C54)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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